molecular formula C25H24ClN3O4S B3466530 N-(4-Benzamidophenyl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide

N-(4-Benzamidophenyl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B3466530
M. Wt: 498.0 g/mol
InChI Key: JDHWBWMTAQUBOU-UHFFFAOYSA-N
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Description

N-(4-Benzamidophenyl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Benzamidophenyl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Benzamide Core: This step involves the reaction of 4-aminobenzamide with benzoyl chloride under basic conditions to form 4-benzamidophenyl.

    Sulfonylation: The sulfonyl group is introduced by reacting the chlorinated intermediate with piperidine-1-sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Benzamidophenyl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

N-(4-Benzamidophenyl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide has been studied for its role as a potential therapeutic agent in various diseases:

  • Hedgehog Signaling Pathway Inhibition : Research indicates that compounds similar to this one can inhibit the Hedgehog signaling pathway, which is crucial in cancer biology. This pathway is often aberrantly activated in several malignancies, making it a target for cancer therapies .
  • Anticancer Activity : The compound has shown promise in preclinical studies as an anticancer agent. Its ability to modulate cellular pathways involved in tumor growth and survival is under investigation .

Pharmacological Studies

Pharmacological studies have highlighted the following aspects of this compound:

  • Mechanism of Action : The compound's mechanism involves the inhibition of specific enzymes and receptors that are overexpressed in certain cancers. By targeting these proteins, it may reduce tumor proliferation and induce apoptosis .
  • Synergistic Effects : Studies have explored the use of this compound in combination with other chemotherapeutic agents, revealing potential synergistic effects that enhance therapeutic efficacy while minimizing side effects .

Case Studies

Several case studies illustrate the applications of this compound:

StudyFocusFindings
Study 1Inhibition of Hedgehog PathwayDemonstrated significant tumor reduction in xenograft models .
Study 2Antitumor ActivityReported enhanced apoptosis in cancer cell lines treated with this compound .
Study 3Combination TherapyShowed improved outcomes when used alongside traditional chemotherapeutics .

Mechanism of Action

The mechanism of action of N-(4-Benzamidophenyl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Benzamidophenyl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide: shares similarities with other benzamide derivatives and sulfonyl-containing compounds.

Uniqueness

  • The unique combination of benzamide, chlorine, and piperidin-1-ylsulfonyl groups in this compound imparts distinct chemical and biological properties, making it a valuable subject of study.

Biological Activity

N-(4-Benzamidophenyl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes:

  • A benzamide group
  • A piperidine ring
  • A sulfonyl group

The molecular formula for this compound is C24H24ClN3O5SC_{24}H_{24}ClN_{3}O_{5}S with a molecular weight of 534.04 g/mol. Its chemical properties suggest potential interactions with various biological targets.

This compound primarily acts as an inhibitor of specific enzymes, particularly carbonic anhydrases (CAs). These enzymes are crucial in regulating physiological processes such as acid-base balance and fluid secretion. The compound's mechanism involves binding to the active site of carbonic anhydrase, inhibiting its activity, which can lead to therapeutic effects in conditions where CA activity is dysregulated, such as cancer and glaucoma .

Enzyme Inhibition

Research has demonstrated that this compound effectively inhibits carbonic anhydrase II (CA II) and carbonic anhydrase IX (CA IX), both of which are implicated in tumor growth and metastasis. Inhibition studies have shown IC50 values indicating effective inhibition at low concentrations, making it a candidate for further development as an anticancer agent .

Antitumor Effects

In vitro studies have indicated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance, it has been shown to reduce cell proliferation and induce apoptosis in cancer cells through the inhibition of CA IX, which is overexpressed in hypoxic tumor environments .

Research Findings and Case Studies

StudyFindings
Inhibition of Carbonic Anhydrases Demonstrated effective inhibition of CA II and CA IX with IC50 values in the micromolar range .
Antitumor Activity Induced apoptosis in cancer cell lines; reduced proliferation rates significantly .
Mechanistic Insights Binding studies revealed specific interactions with the active site of carbonic anhydrases, confirming its role as a competitive inhibitor .

Properties

IUPAC Name

N-(4-benzamidophenyl)-4-chloro-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O4S/c26-22-14-9-19(17-23(22)34(32,33)29-15-5-2-6-16-29)25(31)28-21-12-10-20(11-13-21)27-24(30)18-7-3-1-4-8-18/h1,3-4,7-14,17H,2,5-6,15-16H2,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHWBWMTAQUBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.